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Compound of Interest

Compound Name: Sulfo-Cy3(Me)COOH TEA

Cat. No.: B15555576 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Sulfo-Cy3(Me)COOH TEA is a bright, water-soluble fluorescent dye belonging to the cyanine

family. Its excellent photostability and high aqueous solubility make it an ideal candidate for

labeling biological macromolecules such as antibodies and proteins for a variety of live-cell

imaging applications. These notes provide detailed protocols for antibody conjugation and a

key application in tracking receptor internalization, alongside essential data and workflow

visualizations to guide your research.

Quantitative Data Summary
For ease of comparison, the key quantitative properties of Sulfo-Cy3(Me)COOH TEA are

summarized in the table below. These values are essential for designing and executing

fluorescence microscopy experiments.
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Property Value Notes

Excitation Maximum (λex) ~554 nm

Compatible with standard

green/yellow laser lines (e.g.,

561 nm).[1]

Emission Maximum (λem) ~568 nm
Emits in the orange-red region

of the spectrum.[1]

Molar Extinction Coefficient (ε) ~150,000 cm⁻¹M⁻¹
Indicates high efficiency of light

absorption.

Quantum Yield (Φ) ~0.2

Represents a good efficiency

of converting absorbed light

into emitted fluorescence.

Molecular Weight ~786 g/mol
As the triethylammonium

(TEA) salt.

Solubility High
Readily dissolves in aqueous

buffers, DMSO, and DMF.

Reactive Group Carboxylic Acid (-COOH)

Enables covalent conjugation

to primary amines on

biomolecules.

Experimental Protocols
Protocol 1: Antibody Conjugation with Sulfo-
Cy3(Me)COOH TEA
This protocol details the covalent labeling of a primary antibody with Sulfo-Cy3(Me)COOH
TEA using carbodiimide chemistry. This method forms a stable amide bond between the

carboxylic acid group of the dye and primary amines (e.g., lysine residues) on the antibody.

Materials:

Primary antibody (1-2 mg/mL in an amine-free buffer like PBS)

Sulfo-Cy3(Me)COOH TEA
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (sulfo-NHS)

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Desalting column (e.g., Sephadex G-25)

Procedure:

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains

primary amines (e.g., Tris or glycine), the antibody must be purified by dialysis against PBS

or by using a desalting column.

Dye Activation:

Immediately before use, dissolve Sulfo-Cy3(Me)COOH TEA in Activation Buffer.

Add a 1.5-fold molar excess of freshly prepared EDC and a 3-fold molar excess of sulfo-

NHS to the dye solution.

Incubate for 15-30 minutes at room temperature, protected from light. This activates the

carboxylic acid group of the dye.

Conjugation Reaction:

Add the activated dye solution to the antibody solution. A molar ratio of dye to antibody

between 10:1 and 20:1 is a good starting point for optimization.

Adjust the pH of the reaction mixture to 7.2-8.0 using the Conjugation Buffer if necessary.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

stirring, protected from light.
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Quenching:

Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

Incubate for 15 minutes at room temperature.

Purification:

Separate the labeled antibody from the unconjugated dye using a desalting column

equilibrated with PBS.

Collect the fractions containing the fluorescently labeled antibody.

Measure the absorbance of the conjugate at 280 nm and ~554 nm to determine the

degree of labeling (DOL).
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Caption: Workflow for conjugating Sulfo-Cy3(Me)COOH TEA to an antibody.
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Protocol 2: Live-Cell Imaging of Epidermal Growth
Factor Receptor (EGFR) Internalization
This protocol describes the use of a Sulfo-Cy3-labeled anti-EGFR antibody to visualize the

internalization and trafficking of the receptor in live cells.[1]

Materials:

Cells expressing EGFR (e.g., A431 cells) seeded on glass-bottom imaging dishes

Live-Cell Imaging Medium (e.g., phenol red-free DMEM with 10% FBS)

Sulfo-Cy3-conjugated anti-EGFR antibody

Fluorescence microscope with a temperature and CO2-controlled environmental chamber

Procedure:

Cell Seeding: Seed cells in a glass-bottom imaging dish to achieve 50-70% confluency on

the day of the experiment.

Antibody Incubation:

Prepare the Sulfo-Cy3-conjugated anti-EGFR antibody in pre-warmed Live-Cell Imaging

Medium at a final concentration of 1-5 µg/mL.

Remove the culture medium from the cells and replace it with the antibody-containing

medium.

Incubate the cells at 37°C in a 5% CO2 atmosphere for 15-30 minutes to allow for

antibody binding and internalization.

Washing:

Gently wash the cells two to three times with pre-warmed Live-Cell Imaging Medium to

remove unbound antibody.

Live-Cell Imaging:
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Place the imaging dish on the microscope stage within the environmental chamber (37°C,

5% CO2).

Acquire images using the appropriate laser line (e.g., 561 nm) and emission filters for

Sulfo-Cy3.

To observe the trafficking of the internalized receptor-antibody complexes, perform time-

lapse imaging by capturing images every 1-5 minutes for a desired duration (e.g., 30-60

minutes).[1]
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Caption: Experimental workflow for imaging EGFR internalization.

Signaling Pathway Visualization
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The internalization of EGFR is a critical step in the regulation of its signaling cascade. The

following diagram illustrates the initial steps of the EGFR signaling pathway upon ligand

binding, leading to receptor-mediated endocytosis.
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Caption: Simplified EGFR signaling pathway leading to internalization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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